1,3-Benzodioxole, 5-methoxy-4-methyl-

Medicinal Chemistry Drug Design Lipophilicity

1,3-Benzodioxole, 5-methoxy-4-methyl- (CAS 607351-59-7) is a heterocyclic organic compound belonging to the benzodioxole class, characterized by a methylenedioxy group fused to a benzene ring with methoxy and methyl substituents at the 5- and 4-positions, respectively. This substitution pattern imparts distinct physicochemical properties, including a molecular weight of 166.17 g/mol, an XLogP3 of 2.1, and a topological polar surface area of 27.7 Ų.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 607351-59-7
Cat. No. B12594299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzodioxole, 5-methoxy-4-methyl-
CAS607351-59-7
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1OCO2)OC
InChIInChI=1S/C9H10O3/c1-6-7(10-2)3-4-8-9(6)12-5-11-8/h3-4H,5H2,1-2H3
InChIKeyVHHKIWGXWLYTDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Benzodioxole, 5-methoxy-4-methyl- (CAS 607351-59-7): A Key Synthetic Intermediate and Research Building Block


1,3-Benzodioxole, 5-methoxy-4-methyl- (CAS 607351-59-7) is a heterocyclic organic compound belonging to the benzodioxole class, characterized by a methylenedioxy group fused to a benzene ring with methoxy and methyl substituents at the 5- and 4-positions, respectively [1]. This substitution pattern imparts distinct physicochemical properties, including a molecular weight of 166.17 g/mol, an XLogP3 of 2.1, and a topological polar surface area of 27.7 Ų [2]. It serves primarily as a versatile building block in medicinal chemistry and organic synthesis, with documented use in the preparation of phthalascidin analogs [3].

Why Generic Substitution of 1,3-Benzodioxole, 5-methoxy-4-methyl- (CAS 607351-59-7) is Not Feasible: Quantitative Property and Reactivity Differences


Generic substitution of 1,3-benzodioxole, 5-methoxy-4-methyl- with unsubstituted or mono-substituted analogs is not feasible due to quantifiable differences in lipophilicity, molecular weight, hydrogen bonding capacity, and steric effects that directly impact synthetic utility and biological target engagement. The dual substitution pattern (5-OCH₃, 4-CH₃) confers a balanced hydrophobic-hydrophilic profile distinct from its closest analogs, as evidenced by comparative XLogP3 and topological polar surface area (TPSA) values [1][2]. These physicochemical deviations alter partitioning behavior, solubility, and reactivity in downstream transformations, making the compound a non-interchangeable intermediate for structure-activity relationship (SAR) studies and medicinal chemistry campaigns.

Quantitative Evidence for Selecting 1,3-Benzodioxole, 5-methoxy-4-methyl- (CAS 607351-59-7) over Closest Analogs


Enhanced Lipophilicity (XLogP3) Relative to 5-Methoxy-1,3-benzodioxole (CAS 7228-35-5)

1,3-Benzodioxole, 5-methoxy-4-methyl- exhibits a computed XLogP3 of 2.1 [1], which is 0.5 log units higher than the XLogP3 of 1.6 for the 5-methoxy analog lacking the 4-methyl group [2]. This increase in lipophilicity can enhance membrane permeability and alter compound partitioning in biological systems.

Medicinal Chemistry Drug Design Lipophilicity

Increased Molecular Weight and Hydrogen Bond Acceptor Count vs. 4-Methyl-1,3-benzodioxole (CAS 20487-10-9)

The target compound has a molecular weight of 166.17 g/mol and three hydrogen bond acceptors [1], compared to 136.15 g/mol and two hydrogen bond acceptors for 4-methyl-1,3-benzodioxole . The additional methoxy group increases molecular weight and hydrogen bonding capacity, which can influence solubility, metabolic stability, and target binding interactions.

Organic Synthesis Property Prediction Medicinal Chemistry

Verified Intermediate in Phthalascidin 622 Synthesis with Reported Yield Data

1,3-Benzodioxole, 5-methoxy-4-methyl- is a key intermediate in the 8-step synthesis of (±)-phthalascidin 622 precursors, specifically leading to the phenolic α-amino-alcohol (±)-16 in 27% overall yield [1]. In contrast, the analogous route starting from sesamol (5-hydroxy-1,3-benzodioxole) required only 5 steps to yield (±)-8, but produced a different substitution pattern on the tetrahydroisoquinoline core. This demonstrates the compound's unique role in accessing specific structural diversity not achievable with simpler benzodioxole starting materials.

Total Synthesis Natural Product Chemistry Process Chemistry

Commercial Availability with Documented Purity ≥95% and Defined Pricing Tiers

1,3-Benzodioxole, 5-methoxy-4-methyl- is commercially available from multiple suppliers with a documented purity of ≥95% . Pricing is tiered: 1g at 4898 CNY (~$680 USD) and 5g at 14708 CNY (~$2040 USD) . In comparison, the simpler analog 5-methoxy-1,3-benzodioxole (CAS 7228-35-5) is generally less expensive due to broader availability, but lacks the 4-methyl substitution critical for specific SAR studies. This compound's defined purity and available packaging sizes facilitate reproducible research and scale-up studies.

Chemical Procurement Research Supply Vendor Specifications

Validated Spectral Data (¹H NMR, GC-MS) for Structural Confirmation and Quality Control

The compound's identity is verified by ¹H NMR and GC-MS spectra archived in the Wiley SpectraBase database, with solvent CDCl₃ [1]. While the simpler analog 5-methoxy-1,3-benzodioxole (CAS 7228-35-5) also has spectral data available, the unique substitution pattern of the target compound yields distinct chemical shifts and fragmentation patterns, enabling unambiguous identification and purity assessment in complex reaction mixtures.

Analytical Chemistry Structural Elucidation Quality Assurance

Potential as a PDE4 Inhibitor Intermediate per Patent Literature

Patents disclose 1,3-benzodioxole heterocyclic compounds, including those with 5-methoxy and 4-methyl substitution patterns, as useful PDE4 inhibitors for treating inflammatory diseases [1][2]. While specific IC₅₀ data for this exact compound are not publicly reported, the structural motif aligns with PDE4 inhibitor pharmacophores. In contrast, unsubstituted 1,3-benzodioxole lacks the functional groups necessary for potent PDE4 inhibition. This positions the compound as a strategic intermediate for synthesizing next-generation PDE4 inhibitors with potentially improved potency and selectivity.

Medicinal Chemistry Inflammation Respiratory Diseases

Optimal Research and Industrial Application Scenarios for 1,3-Benzodioxole, 5-methoxy-4-methyl- (CAS 607351-59-7)


Medicinal Chemistry Hit-to-Lead Optimization Requiring Balanced Lipophilicity

Researchers optimizing lead compounds for membrane permeability can utilize this compound as a scaffold with an XLogP3 of 2.1, offering a 0.5 log unit increase over the non-methylated analog [1][2]. This balanced lipophilicity may improve cell penetration while maintaining aqueous solubility, critical for in vitro and in vivo pharmacokinetic studies.

Total Synthesis of Phthalascidin-Derived Antitumor Agents

As a validated intermediate in the synthesis of (±)-phthalascidin 622 precursors (27% overall yield to α-amino-alcohol (±)-16) [1], this compound is indispensable for constructing the specific catechol tetrahydroisoquinoline core of phthalascidin. It enables SAR studies on antitumor activity and tubulin polymerization inhibition.

Synthesis of PDE4 Inhibitor Candidates for Inflammatory Disease

Given its structural alignment with patented PDE4 inhibitor pharmacophores [1][2], this compound is a strategic starting material for synthesizing novel benzodioxole-based PDE4 inhibitors. Researchers can leverage the 5-methoxy-4-methyl substitution to explore SAR around PDE4 active sites and optimize potency against targets relevant to asthma, COPD, and atopic dermatitis.

Analytical Method Development and Reference Standard Procurement

With validated ¹H NMR and GC-MS spectra available [1], and commercial availability at ≥95% purity [2], this compound is suitable as a reference standard for analytical method development, impurity profiling, and quality control in synthetic chemistry laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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